H-4-Nitro-D-phe-oet hcl

Beschreibung

BenchChem offers high-quality H-4-Nitro-D-phe-oet hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-4-Nitro-D-phe-oet hcl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

ethyl (2R)-2-amino-3-(4-nitrophenyl)propanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4.ClH/c1-2-17-11(14)10(12)7-8-3-5-9(6-4-8)13(15)16;/h3-6,10H,2,7,12H2,1H3;1H/t10-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHZUMTWHYNIFOC-HNCPQSOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the chemical properties of 4-Nitro-D-phenylalanine ethyl ester hydrochloride?

An In-depth Technical Guide to the Chemical Properties of 4-Nitro-D-phenylalanine ethyl ester hydrochloride

Authored by a Senior Application Scientist

Introduction

4-Nitro-D-phenylalanine ethyl ester hydrochloride is a derivative of the non-proteinogenic amino acid D-phenylalanine. The presence of a nitro group on the phenyl ring and an ethyl ester at the carboxylic acid terminus imparts unique chemical characteristics that make it a valuable building block in synthetic organic chemistry and a key component in the development of novel pharmaceuticals. This guide provides a comprehensive overview of its chemical properties, intended for researchers, scientists, and professionals in drug development.

The introduction of the nitro group at the para position of the phenyl ring significantly influences the electronic properties of the molecule. This electron-withdrawing group enhances the reactivity of the aromatic ring towards nucleophilic substitution and can be readily reduced to an amine, providing a versatile chemical handle for further molecular elaboration. The ethyl ester protects the carboxylic acid, allowing for selective reactions at other sites of the molecule, and can be deprotected under controlled conditions. As the hydrochloride salt, the compound exhibits improved stability and solubility in certain solvents compared to its free base form.

This document will delve into the physicochemical properties, spectroscopic signature, reactivity profile, and safe handling of 4-Nitro-D-phenylalanine ethyl ester hydrochloride, providing a foundational understanding for its effective utilization in research and development.

Chemical and Physical Properties

The fundamental chemical and physical properties of 4-Nitro-D-phenylalanine ethyl ester hydrochloride are summarized below. It is important to note that while some data is available for the L-enantiomer, specific experimental values for the D-enantiomer are less common. However, most physical properties, with the exception of optical rotation, are expected to be identical for both enantiomers.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₅ClN₂O₄ | [1] |

| Molecular Weight | 274.71 g/mol | [1] |

| Appearance | Light yellow powder | [2] |

| Melting Point | 198-204 °C (for L-enantiomer) | [2] |

| Solubility | Soluble in methanol and water. | [3] |

| Optical Rotation | [α]ᴅ²⁰ = +35 ± 2º (c=2 in DMF) for L-enantiomer | [2] |

Causality Behind the Properties:

-

Melting Point: The high melting point is indicative of the ionic character of the hydrochloride salt and the potential for strong intermolecular interactions, including hydrogen bonding and dipole-dipole interactions involving the nitro group and the ester.

-

Solubility: The presence of the hydrochloride salt of the primary amine and the polar nitro and ester groups contributes to its solubility in polar solvents like water and methanol.

-

Optical Rotation: As a chiral molecule, it rotates plane-polarized light. The D-enantiomer is expected to have a negative optical rotation of a similar magnitude to the positive rotation of the L-enantiomer under the same conditions.

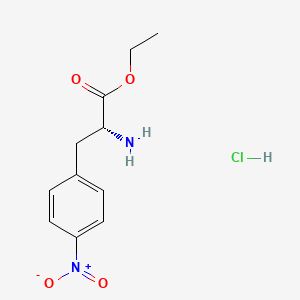

Structural Information

The chemical structure of 4-Nitro-D-phenylalanine ethyl ester hydrochloride is depicted below.

Caption: Chemical structure of 4-Nitro-D-phenylalanine ethyl ester hydrochloride.

Spectroscopic Properties

While specific spectra for 4-Nitro-D-phenylalanine ethyl ester hydrochloride are not widely published, its spectroscopic characteristics can be predicted based on its functional groups and the analysis of similar compounds. The spectra for the D- and L-enantiomers are expected to be identical.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, alpha-proton, beta-protons, and ethyl ester protons.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons (ortho to NO₂) | ~8.2 | Doublet |

| Aromatic Protons (meta to NO₂) | ~7.5 | Doublet |

| Alpha-Proton (α-CH) | ~4.4 | Triplet |

| Beta-Protons (β-CH₂) | ~3.3 | Doublet of doublets |

| Methylene Protons (-OCH₂CH₃) | ~4.2 | Quartet |

| Methyl Protons (-OCH₂CH₃) | ~1.2 | Triplet |

| Amine Protons (-NH₃⁺) | Broad singlet, variable | Singlet |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | ~170 |

| Aromatic Carbon (C-NO₂) | ~147 |

| Aromatic Carbon (ipso-CH₂) | ~135 |

| Aromatic Carbons (CH) | 124-131 |

| Alpha-Carbon (α-CH) | ~54 |

| Methylene Carbon (-OCH₂) | ~62 |

| Beta-Carbon (β-CH₂) | ~37 |

| Methyl Carbon (-CH₃) | ~14 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amine salt) | 3100-2800 (broad) |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic) | 3000-2850 |

| C=O stretch (ester) | ~1740 |

| N-O stretch (nitro, asymmetric) | ~1520 |

| N-O stretch (nitro, symmetric) | ~1345 |

| C-O stretch (ester) | ~1200 |

Mass Spectrometry

In mass spectrometry, the molecular ion peak [M]⁺ would correspond to the free base (C₁₁H₁₄N₂O₄) with a monoisotopic mass of approximately 238.09 Da.[1] Common fragmentation patterns would involve the loss of the ethyl group, the ethoxycarbonyl group, and cleavage of the Cα-Cβ bond.

Reactivity and Stability

Stability

4-Nitro-D-phenylalanine ethyl ester hydrochloride is generally stable under standard laboratory conditions. However, it should be stored in a cool, dry place to prevent degradation.[2] As with many ester compounds, it is susceptible to hydrolysis under acidic or basic conditions. The hydrochloride salt form enhances its stability against degradation at the amine.

Reactivity

The reactivity of this compound is dictated by its three main functional components: the nitro group, the ethyl ester, and the primary amine hydrochloride.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl). This transformation is fundamental in converting it into a 4-amino-D-phenylalanine derivative, a useful intermediate in peptide synthesis and medicinal chemistry.[4]

-

Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[5] Acid-catalyzed hydrolysis is typically performed in aqueous acid, while saponification occurs in the presence of a base like sodium hydroxide.

-

N-Acylation and Alkylation: The primary amine, after neutralization of the hydrochloride salt, is nucleophilic and can undergo acylation with acyl chlorides or anhydrides to form amides, or alkylation with alkyl halides.

-

Peptide Coupling: As an amino acid derivative, it is a key substrate for peptide synthesis. The amine can be coupled with the carboxylic acid of another amino acid or peptide using standard peptide coupling reagents (e.g., DCC, HBTU).

Caption: Key reaction pathways of 4-Nitro-D-phenylalanine ethyl ester.

Synthetic Protocol: Esterification of 4-Nitro-D-phenylalanine

A common method for the synthesis of amino acid ethyl esters is the Fischer esterification, where the amino acid is treated with ethanol in the presence of an acid catalyst. Thionyl chloride is often used as it reacts with ethanol to form HCl in situ, which acts as the catalyst, and also drives the reaction by converting the carboxylic acid to a more reactive acyl chloride intermediate.

Materials:

-

4-Nitro-D-phenylalanine

-

Ethanol (absolute)

-

Thionyl chloride (SOCl₂)

-

Diethyl ether

Procedure:

-

Suspend 4-Nitro-D-phenylalanine in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The flask should be cooled in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred suspension. An exothermic reaction will occur.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting solid residue is the crude 4-Nitro-D-phenylalanine ethyl ester hydrochloride.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/diethyl ether, to obtain the purified product.

Safety and Handling

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[6] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powder.[6] Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[6]

-

Hazard Statements: May cause skin and eye irritation.

-

Precautionary Statements: Wash hands thoroughly after handling. Avoid breathing dust.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place.[2]

Applications

4-Nitro-D-phenylalanine ethyl ester hydrochloride is a versatile intermediate with applications in several areas of chemical research and development:

-

Pharmaceutical Synthesis: It serves as a precursor in the synthesis of more complex molecules, including active pharmaceutical ingredients. For instance, it has been used in the synthesis of melphalan, an anticancer agent.[6]

-

Peptide Chemistry: As a non-natural amino acid, its incorporation into peptides can lead to novel structures with modified biological activity, stability, or conformational properties. The nitro group can be used as a handle for further modifications after peptide synthesis.

-

Biochemical Research: It can be used in studies involving enzyme activity and protein interactions. The nitro group can act as a spectroscopic probe or be used to introduce other functionalities into a biological system.[2]

References

-

GSRS. 4-NITRO-DL-PHENYLALANINE METHYL ESTER HYDROCHLORIDE. [Link]

-

Oakwood Chemical. 3-(4-Nitro-phenyl)-L-alanine ethyl ester hydrochloride. [Link]

-

PubChem. Ethyl 4-nitro-L-phenylalanine. [Link]

- Google Patents. US20160016889A1 - An Improved Process for the Synthesis of Melphalan and the Hydrochloride Salt.

-

PubChem. Ethyl L-phenylalaninate hydrochloride. [Link]

-

Azobenzene-Based Amino Acids for the Photocontrol of Coiled-Coil Peptides - PMC - NIH. [Link]

-

Propose a mechanism for the acid-catalyzed hydrolysis of phenylalanine ethyl ester. [Link]

-

PubChem. L-Phenylalanine ethyl ester hydrochloride. [Link]

Sources

- 1. 3-(4-Nitro-phenyl)-L-alanine ethyl ester hydrochloride [oakwoodchemical.com]

- 2. chemimpex.com [chemimpex.com]

- 3. echemi.com [echemi.com]

- 4. Azobenzene-Based Amino Acids for the Photocontrol of Coiled-Coil Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Propose a mechanism for the acid-catalyzed hydrolysis of phenylal... | Study Prep in Pearson+ [pearson.com]

- 6. US20160016889A1 - An Improved Process for the Synthesis of Melphalan and the Hydrochloride Salt - Google Patents [patents.google.com]

A Comprehensive Technical Guide to H-4-Nitro-D-phe-oet HCl for Advanced Research

This guide provides an in-depth exploration of H-4-Nitro-D-phenylalanine ethyl ester hydrochloride (H-4-Nitro-D-phe-oet HCl), a critical chiral building block for professionals in pharmaceutical development and biochemical research. Moving beyond a simple data sheet, this document synthesizes core chemical principles with practical, field-proven insights to empower researchers in its effective application.

Core Compound Identity and Physicochemical Characteristics

H-4-Nitro-D-phe-oet HCl is a derivative of the non-standard amino acid D-phenylalanine. Its structure is distinguished by three key modifications from the parent amino acid: a nitro group (-NO₂) positioned at the para (4-) position of the phenyl ring, an ethyl ester (-OEt) at the carboxyl terminus, and its formulation as a hydrochloride (HCl) salt.

The strategic placement of the nitro group is not trivial; it serves as a powerful electron-withdrawing group, which significantly alters the electronic properties of the phenyl ring. This modification enhances the compound's reactivity and provides a unique spectroscopic handle, making it invaluable for specific applications in peptide synthesis and the development of bioactive molecules.[1] The ethyl ester modification protects the carboxylic acid, preventing its participation in unwanted side reactions during peptide coupling, while the hydrochloride salt form generally improves the compound's stability and solubility in aqueous media.

Data Summary Table: Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Name | 4-Nitro-D-phenylalanine ethyl ester hydrochloride | N/A |

| Synonyms | H-4-Nitro-D-phe-oet HCl, p-Nitro-D-phenylalanine ethyl ester HCl | [2] |

| Molecular Formula | C₁₁H₁₅ClN₂O₄ | [1][3] |

| Molecular Weight | 274.7 g/mol | [1][3] |

| Appearance | White to light yellow crystalline powder/solid | [1][2] |

| Melting Point | Approx. 208-213 °C (for D-methyl ester HCl) | [2] |

| CAS Number | Not readily available for D-ethyl ester HCl. (L-form is 58816-66-3) | [1][3] |

| Storage Conditions | Store at 0-8 °C, keep dry and well-ventilated | [1][2] |

Below is the two-dimensional chemical structure of H-4-Nitro-D-phe-oet HCl.

Caption: General Synthesis Workflow Diagram.

Detailed Experimental Protocol: Laboratory Scale Synthesis

This protocol is a synthesized methodology based on established chemical principles for nitration and esterification and should be performed with strict adherence to all institutional safety guidelines.

Part A: Nitration of D-Phenylalanine

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool 15 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.

-

Slowly add 5.0 g of D-phenylalanine to the stirred, cold sulfuric acid, ensuring the temperature does not exceed 5°C.

-

Prepare the nitrating mixture by slowly adding 3.0 mL of concentrated nitric acid to 7.0 mL of concentrated sulfuric acid in a separate cooled flask.

-

Add the nitrating mixture dropwise to the D-phenylalanine solution over 1 hour, maintaining the reaction temperature at 0°C.

-

After the addition is complete, allow the reaction to stir at 0°C for an additional 2-3 hours. [4]6. Quench the reaction by pouring it slowly over crushed ice.

-

Neutralize the solution carefully with a cold, concentrated aqueous solution of sodium hydroxide to precipitate the 4-Nitro-D-phenylalanine.

-

Filter the crude product, wash with cold water, and dry under vacuum.

Part B: Esterification to H-4-Nitro-D-phe-oet HCl

-

Suspend 5.0 g of the dried 4-Nitro-D-phenylalanine in 50 mL of anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly and carefully add 2.5 mL of thionyl chloride dropwise to the stirred suspension. [5]4. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours until the reaction is complete (monitored by TLC).

-

Cool the solution to room temperature and remove the solvent under reduced pressure.

-

The resulting crude solid is the hydrochloride salt. Recrystallize from an ethanol/ether solvent system to obtain the purified H-4-Nitro-D-phe-oet HCl. [6]

Applications in Research and Development

The utility of H-4-Nitro-D-phe-oet HCl stems from its unique structural features, making it a versatile tool in several research domains.

-

Peptide Synthesis: This is the primary application. The compound serves as a non-canonical amino acid building block. The nitro group can be retained in the final peptide to act as a spectroscopic probe or it can be chemically reduced to an amine (-NH₂), providing a reactive handle for further functionalization, such as labeling with fluorophores or cross-linking agents. This is crucial for studying protein-protein interactions and enzyme mechanisms. [2]* Pharmaceutical Development: It is a key intermediate in the synthesis of more complex pharmaceutical agents. The nitro-phenylalanine moiety can be found in various investigational drugs, including enzyme inhibitors and receptor antagonists. Its incorporation can enhance binding affinity or modify the pharmacokinetic properties of a lead compound.

-

Biochemical Research: The nitro group's chromophoric nature allows for its use in colorimetric assays and as a fluorescence quencher, aiding in the study of enzyme kinetics and binding events.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of H-4-Nitro-D-phe-oet HCl.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (two doublets in the ~7.5-8.2 ppm region), the alpha-proton of the amino acid backbone (~4.4 ppm), the ethyl ester methylene quartet (~4.2 ppm) and methyl triplet (~1.2 ppm), and the beta-protons of the side chain (~3.3 ppm). The integration of these signals should correspond to the number of protons in the structure.

-

¹³C NMR: The carbon spectrum will show distinct signals for the carbonyl carbon (~170 ppm), the aromatic carbons (with the carbon attached to the nitro group being significantly downfield), and the aliphatic carbons of the amino acid backbone and ethyl ester.

-

-

Mass Spectrometry (MS): ESI-MS would confirm the molecular weight of the compound, showing a prominent ion corresponding to the molecular ion [M+H]⁺.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H bonds of the ammonium salt, the C=O stretch of the ester, and strong asymmetric and symmetric stretches for the nitro group (typically around 1520 and 1340 cm⁻¹).

-

Chiral HPLC: High-Performance Liquid Chromatography using a chiral stationary phase is the definitive method for confirming the enantiomeric purity of the D-isomer and ensuring it is free from contamination with the L-isomer.

Safety, Handling, and Storage

As a laboratory chemical, H-4-Nitro-D-phe-oet HCl requires careful handling to minimize risk to personnel.

-

Hazard Identification: The compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation upon inhalation of dust. [7][8]* Personal Protective Equipment (PPE): Standard laboratory PPE is mandatory. This includes safety goggles (conforming to EN166 or OSHA 29 CFR 1910.133 standards), a lab coat, and chemical-resistant gloves. [1][7][8]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid dust formation and inhalation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [1][8]* First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention. [7][8] * Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists. [7][8] * Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. [7][8] * Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek immediate medical attention. [7]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place (recommended 0-8°C). Protect from moisture. [1][2]

-

References

-

precisionFDA. (n.d.). 4-NITRO-L-PHENYLALANINE METHYL ESTER HYDROCHLORIDE. Retrieved January 16, 2026, from [Link]

-

Oakwood Chemical. (n.d.). 3-(4-Nitro-phenyl)-L-alanine ethyl ester hydrochloride. Retrieved January 16, 2026, from [Link]

-

Patel, M., & Patel, N. (2008). Synthesis, characterization and pharmacological evaluation of some prodrugs of flurbiprofen. Journal of the Brazilian Chemical Society, 19(1), 134-141. Available at: [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved January 16, 2026, from [Link]

-

Lizza, J. R. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. ResearchGate. Retrieved January 16, 2026, from [Link]

- Google Patents. (n.d.). Process for the preparation of 4-hetero-substituted phenylalanine derivatives.

-

Li, Y., et al. (2022). Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. European Journal of Medicinal Chemistry, 238, 114468. Available at: [Link]

-

Jhaumeer-Laulloo, S., Khodabocus, A., Peerally, A., & Shi Shun, L. K. (2000). Synthesis of cyclo (l-trans-(4-hydroxyprolinyl)-l-phenylalanine). University of Mauritius Research Journal - Science and Technology, 6. Available at: [Link]

-

PubChem. (n.d.). Ethyl L-phenylalaninate hydrochloride. Retrieved January 16, 2026, from [Link]

-

Adams, H., Bawa, R. A., & Jones, S. (n.d.). Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. University of Sheffield. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (2019). A study of the antibacterial activity of L-Phenylalanine and L-Tyrosine esters in relation to their CMCs and their interactions with 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC as model membrane. Retrieved January 16, 2026, from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-(4-Nitro-phenyl)-L-alanine ethyl ester hydrochloride [oakwoodchemical.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scispace.com [scispace.com]

- 6. scielo.br [scielo.br]

- 7. fishersci.com [fishersci.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

A Comprehensive Guide to the Synthesis and Characterization of p-Nitro-D-phenylalanine Ethyl Ester Hydrochloride

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of p-Nitro-D-phenylalanine ethyl ester hydrochloride, a critical building block in modern pharmaceutical and peptide chemistry. The D-configuration of this amino acid derivative is particularly significant for developing peptides with enhanced stability against enzymatic degradation. This document moves beyond a simple recitation of protocols to offer a causal explanation for experimental choices, ensuring that the methodologies are not only reproducible but also fundamentally understood. We present a robust synthesis protocol via the thionyl chloride-mediated esterification of p-Nitro-D-phenylalanine, followed by a multi-faceted characterization workflow employing spectroscopic and chromatographic techniques. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive and practical understanding of this important chiral intermediate.

Introduction: The Significance of a Chiral Building Block

p-Nitro-D-phenylalanine ethyl ester hydrochloride is a derivative of the non-proteinogenic amino acid D-phenylalanine. Its utility in the chemical and pharmaceutical sciences is multifaceted. The ester and hydrochloride salt forms enhance its solubility and handling characteristics compared to the parent zwitterionic amino acid. The D-enantiomer is of particular interest as its incorporation into peptide chains can confer resistance to proteolysis, thereby increasing the in vivo half-life of peptide-based therapeutics.

Furthermore, the para-nitro group serves as a versatile chemical handle. It can be readily reduced to an amine, providing a reactive site for conjugation, labeling, or further structural modification. These features make p-Nitro-D-phenylalanine and its derivatives valuable intermediates in the synthesis of bioactive compounds and peptide libraries.[1] This guide provides a detailed protocol for its synthesis and a comprehensive strategy for its structural and purity verification.

Synthesis: Thionyl Chloride-Mediated Esterification

The conversion of a carboxylic acid to an ester in the presence of an alcohol is a fundamental transformation in organic chemistry. While the classic Fischer-Speier esterification, using a strong acid catalyst like H₂SO₄, is common, it is an equilibrium-limited process.[2][3] For amino acids, a more effective and irreversible method involves the use of thionyl chloride (SOCl₂) in an alcoholic solvent.

2.1. Rationale and Mechanism

The thionyl chloride method is highly efficient for esterifying amino acids. The primary role of SOCl₂ is not to form an acyl chloride intermediate from the carboxylic acid, but rather to react with the alcohol (ethanol, in this case) to generate hydrogen chloride (HCl) gas in situ.[4][5] This anhydrous generation of HCl protonates the amino group, protecting it from side reactions, and simultaneously provides the strong acid catalyst required for the esterification reaction. The reaction proceeds via a proton-catalyzed nucleophilic attack of the alcohol on the carboxylic acid's carbonyl carbon.[5][6] The constant production of HCl and the consumption of water drive the reaction to completion.

The overall reaction is as follows: p-NO₂-C₆H₄-CH₂-CH(NH₂)-COOH + CH₃CH₂OH + SOCl₂ → p-NO₂-C₆H₄-CH₂-CH(NH₃⁺Cl⁻)-COOCH₂CH₃ + SO₂ + HCl

2.2. Experimental Protocol

Safety Precaution: This procedure must be performed in a well-ventilated fume hood. Thionyl chloride is corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, is mandatory.[4]

Reagents and Materials:

-

p-Nitro-D-phenylalanine

-

Absolute Ethanol (Anhydrous)

-

Thionyl Chloride (SOCl₂)

-

Anhydrous Diethyl Ether

-

Round-bottom flask with reflux condenser and drying tube (CaCl₂)

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend p-Nitro-D-phenylalanine (e.g., 0.05 mol) in absolute ethanol (100 mL).

-

Cooling: Cool the suspension in an ice-water bath with continuous stirring. This is crucial to control the initial exothermic reaction between thionyl chloride and ethanol.[7]

-

Addition of Thionyl Chloride: Add thionyl chloride (e.g., 0.06 mol, 1.2 equivalents) dropwise to the cold, stirring suspension over 30-45 minutes. The addition must be slow to manage the evolution of HCl and SO₂ gases.[8]

-

Reflux: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser protected by a calcium chloride drying tube. Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours.[9] The initial suspension should gradually dissolve to form a clear, yellowish solution.

-

Solvent Removal: After the reflux period, cool the mixture to room temperature. Remove the excess ethanol and volatile by-products under reduced pressure using a rotary evaporator.[7]

-

Crude Product Isolation: The resulting residue is the crude p-Nitro-D-phenylalanine ethyl ester hydrochloride.

-

Purification by Recrystallization: To purify the product, dissolve the crude solid in a minimum amount of warm absolute ethanol. Slowly add anhydrous diethyl ether with swirling until the solution becomes persistently turbid.[9]

-

Crystallization: Cool the flask, first to room temperature, and then in an ice bath or refrigerator (4°C) for several hours to facilitate complete crystallization.

-

Final Product Collection: Collect the white to off-white crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any residual soluble impurities.[9]

-

Drying: Dry the purified product under high vacuum to obtain the final p-Nitro-D-phenylalanine ethyl ester hydrochloride.

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound. A combination of spectroscopic, chromatographic, and physical methods provides a self-validating system of analysis.

3.1. Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for unambiguous structure elucidation. Samples are typically dissolved in a deuterated solvent such as D₂O or DMSO-d₆.

-

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

-

Protocol: Dissolve ~5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent. Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Expected Signals:

-

~8.2 ppm (d, 2H): Aromatic protons ortho to the nitro group.

-

~7.5 ppm (d, 2H): Aromatic protons meta to the nitro group.

-

~4.4 ppm (t, 1H): The α-proton (CH) of the amino acid backbone.

-

~4.2 ppm (q, 2H): Methylene protons (-OCH₂CH₃) of the ethyl ester.

-

~3.3 ppm (d, 2H): β-protons (-CH₂-) of the amino acid backbone.

-

~1.2 ppm (t, 3H): Methyl protons (-OCH₂CH₃) of the ethyl ester.

-

Amine protons (-NH₃⁺) may appear as a broad singlet or exchange with the solvent.

-

-

-

¹³C NMR: The carbon NMR spectrum confirms the carbon framework of the molecule.

-

Protocol: Use the same sample as for ¹H NMR. A higher concentration may be needed for a better signal-to-noise ratio.

-

Expected Signals:

-

~169 ppm: Ester carbonyl carbon (C=O).

-

~148 ppm: Aromatic carbon attached to the NO₂ group.

-

~142 ppm: Aromatic ipso-carbon attached to the CH₂ group.

-

~131 ppm: Aromatic carbons ortho to the nitro group.

-

~124 ppm: Aromatic carbons meta to the nitro group.

-

~63 ppm: Methylene carbon (-OCH₂) of the ethyl ester.

-

~55 ppm: α-carbon (CH) of the amino acid backbone.

-

~37 ppm: β-carbon (-CH₂) of the amino acid backbone.

-

~14 ppm: Methyl carbon (-CH₃) of the ethyl ester.

-

-

3.1.2. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule.

-

Protocol: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Expected Characteristic Absorption Bands:

-

~3100-2800 cm⁻¹ (broad): N-H stretching of the ammonium salt (-NH₃⁺).

-

~1740 cm⁻¹ (strong): C=O stretching of the ester group.

-

~1600 cm⁻¹: Aromatic C=C stretching.

-

~1520 cm⁻¹ and ~1350 cm⁻¹ (strong): Asymmetric and symmetric N-O stretching of the nitro group.

-

~1200 cm⁻¹: C-O stretching of the ester group.

-

3.1.3. Mass Spectrometry (MS) MS provides the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Protocol: Use a technique like Electrospray Ionization (ESI) coupled with a mass analyzer (e.g., Quadrupole or Time-of-Flight). Dissolve a small amount of sample in a suitable solvent like methanol or acetonitrile/water.

-

Expected Results: The compound will be detected in positive ion mode. The primary ion observed will be the molecular ion (minus the Cl⁻ counter-ion), [M]⁺, corresponding to the protonated free base.

-

Expected m/z: C₁₁H₁₄N₂O₄ has a monoisotopic mass of 238.09 Da. The expected [M+H]⁺ peak would be at m/z ≈ 239.10 .

-

3.2. Chromatographic Analysis

3.2.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment Reverse-phase HPLC (RP-HPLC) is the standard method for determining the chemical purity of the final product.[10]

-

Protocol:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). For example, a gradient from 10% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm or 280 nm (due to the nitrophenyl group).

-

-

Expected Result: A pure sample should exhibit a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks.

3.2.2. Chiral HPLC for Enantiomeric Purity It is critical to confirm that no racemization occurred during the synthesis. This is achieved using a chiral stationary phase (CSP).[11][12]

-

Protocol:

-

Column: A polysaccharide-based chiral column (e.g., Chiralpak or Lux series).

-

Mobile Phase: Typically a mixture of n-hexane and an alcohol like isopropanol or ethanol, often with a small amount of an additive like trifluoroacetic acid or diethylamine. The exact conditions must be optimized for the specific column used.

-

Detection: UV detector at 254 nm or 280 nm.

-

-

Expected Result: An enantiomerically pure sample of the D-isomer will show a single peak. Injecting a racemic standard (if available) is necessary to determine the retention times of both the D- and L-enantiomers and confirm the identity of the product peak.

3.3. Physical Properties

-

Melting Point: A sharp melting point range is indicative of high purity. The literature value for the corresponding L-isomer ethyl ester hydrochloride is around 155-156°C, and a similar range would be expected for the D-isomer.[13]

-

Optical Rotation: This measurement confirms the bulk stereochemistry of the sample. The D-isomer will rotate plane-polarized light in the opposite direction to the L-isomer under identical conditions.

-

Protocol: Prepare a solution of known concentration (e.g., c=1 in methanol or water) and measure the rotation using a polarimeter at the sodium D-line (589 nm). The specific rotation [α]D is then calculated. The sign of the rotation (+ or -) is the key indicator.

-

3.4. Summary of Characterization Data

| Technique | Parameter | Expected Value/Observation |

| ¹H NMR | Chemical Shifts (δ, ppm) | Aromatic: ~8.2 (d), ~7.5 (d); α-H: ~4.4 (t); CH₂ (ester): ~4.2 (q); β-H: ~3.3 (d); CH₃ (ester): ~1.2 (t) |

| ¹³C NMR | Chemical Shifts (δ, ppm) | C=O: ~169; Aromatic: ~148, 142, 131, 124; OCH₂: ~63; α-C: ~55; β-C: ~37; CH₃: ~14 |

| IR | Wavenumbers (cm⁻¹) | ~3100-2800 (-NH₃⁺), ~1740 (C=O), ~1520 & ~1350 (-NO₂) |

| Mass Spec (ESI+) | m/z | ~239.10 ([M+H]⁺ for C₁₁H₁₄N₂O₄) |

| RP-HPLC | Purity | >98% (single major peak) |

| Chiral HPLC | Enantiomeric Excess | >99% (single enantiomeric peak) |

| Melting Point | Range (°C) | Sharp range, expected around 155°C |

| Optical Rotation | [α]D | Specific value with a defined sign (opposite to the L-isomer) |

Conclusion and Applications

This guide has detailed a reliable and efficient method for the synthesis of p-Nitro-D-phenylalanine ethyl ester hydrochloride, a key chiral intermediate. The use of thionyl chloride in ethanol provides a high-yielding pathway, and the comprehensive characterization workflow ensures the final product meets the stringent quality requirements for its intended applications.

The primary application of this compound is as a building block in solid-phase or solution-phase peptide synthesis.[14] Its D-configuration is crucial for creating peptidomimetics and therapeutic peptides with improved pharmacokinetic profiles. The nitro group can be selectively reduced post-synthesis to introduce a primary amine, which can be used for cyclization, PEGylation, or conjugation to other molecules, making it a highly versatile tool for drug development professionals.[1]

References

Click to expand

- Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor - PMC - NIH. (n.d.).

- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry.

- Article - SciELO. (2008). SciELO.

- D-Phenylalanine ethyl ester hydrochloride - Chem-Impex. (n.d.).

- Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. (n.d.).

- Problem 2 - Pianeta Chimica. (n.d.). Pianeta Chimica.

- Method for producing amino acid ester hydrochloride. (n.d.).

- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St

- How does this esterfication reaction proceed without side product resulting from reaction of amine with ? : r/chemhelp. (2021). Reddit.

- What are a good methods for reaction of amino acids with thionyl chloride? (2016).

- Fischer Esterific

- (S)-(+)-4-Nitrophenylalanine methyl ester hydrochloride. (n.d.). Sigma-Aldrich.

- Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. (2024). MDPI.

- L-Phenylalanine ethyl ester 99 3182-93-2. (n.d.). Sigma-Aldrich.

- Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.

- Phenylalanine ethyl ester hydrochloride. (n.d.). CAS Common Chemistry.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. pianetachimica.it [pianetachimica.it]

- 5. reddit.com [reddit.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]

- 9. scielo.br [scielo.br]

- 10. Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents - Panin - Acta Naturae [actanaturae.ru]

- 12. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 13. CAS Common Chemistry [commonchemistry.cas.org]

- 14. peptide.com [peptide.com]

The Nitro-Phenylalanine Scaffold: A Comprehensive Technical Guide to Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the modification of endogenous molecules provides a fertile ground for the discovery of novel therapeutic agents. Phenylalanine, an essential amino acid, serves as a fundamental building block in human physiology. Its aromatic ring presents a versatile platform for chemical derivatization to modulate biological activity. The introduction of a nitro group (–NO2), a potent electron-withdrawing moiety, onto the phenyl ring of phenylalanine gives rise to a class of compounds with remarkably diverse and potent biological activities. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of nitro-containing phenylalanine derivatives, offering insights for researchers and drug development professionals.

The presence of the nitro group dramatically alters the electronic properties of the phenylalanine scaffold, enhancing its reactivity and potential for molecular interactions.[1] This often translates into significant antimicrobial, anticancer, and enzyme-inhibitory properties.[2][3] This guide will delve into the specifics of these activities, providing both qualitative and quantitative data, detailed experimental protocols, and an analysis of the underlying mechanisms of action.

Synthesis of Nitro-Containing Phenylalanine Derivatives

The synthesis of nitro-phenylalanine derivatives is primarily achieved through the electrophilic nitration of L-phenylalanine. The position of the nitro group (ortho, meta, or para) can be controlled by the reaction conditions. Biosynthetic routes are also emerging as a greener alternative.[4]

Chemical Synthesis Workflow

Caption: General workflow for the chemical synthesis of nitro-phenylalanine isomers.

Detailed Protocol: Synthesis of p-Nitro-L-phenylalanine[5]

This protocol details the nitration of L-phenylalanine to primarily yield the para-isomer.

Materials:

-

L-Phenylalanine

-

Concentrated Sulfuric Acid (H₂SO₄, 95-98%)

-

Concentrated Nitric Acid (HNO₃, 90%)

-

Lead(II) Carbonate (PbCO₃)

-

Hydrogen Sulfide (H₂S) gas

-

95% Ethanol

-

Ice

-

Distilled Water

Procedure:

-

Dissolution: In a flask kept at 0°C in an ice bath, dissolve 10.0 g (60.6 mmoles) of L-phenylalanine in 16 ml of concentrated H₂SO₄.

-

Nitration: While maintaining the temperature at 0°C and stirring, slowly add 3.0 ml of concentrated HNO₃ dropwise.

-

Reaction: After the addition is complete, continue stirring the solution for an additional 10-15 minutes at 0°C.

-

Quenching: Pour the reaction mixture over approximately 200 ml of crushed ice and then dilute with distilled water to a total volume of about 700 ml.

-

Neutralization: Heat the solution to a boil and carefully add approximately 80 g of PbCO₃ in portions until the solution is neutralized.

-

Filtration: Filter the hot solution to remove the precipitated lead sulfate.

-

Sulfide Precipitation: Treat the filtrate with H₂S gas to precipitate any remaining lead ions as lead sulfide.

-

Second Filtration: Filter the solution again to remove the lead sulfide.

-

Concentration and Crystallization: Reduce the volume of the filtrate to one-third of its original volume by evaporation. Allow the solution to cool, which will cause the p-nitrophenylalanine to crystallize.

-

Purification: Filter the solid product and wash it with 95% ethanol. For further purification, the product can be recrystallized from boiling water. The expected yield is 50-55%.[5]

Biological Activity of Nitro-Containing Phenylalanine Derivatives

Antimicrobial Activity

Nitroaromatic compounds are a well-established class of antimicrobial agents.[2] Their mechanism of action generally involves the enzymatic reduction of the nitro group within the microbial cell to form highly reactive and cytotoxic nitroso and hydroxylamine intermediates. These intermediates can induce oxidative stress and damage cellular macromolecules, including DNA, leading to cell death.[6]

While specific and comprehensive MIC data for a range of ortho-, meta-, and para-nitrophenylalanine derivatives against a broad spectrum of microbes is not extensively available in the public domain, the general principle of nitro-aromatic antimicrobial activity is expected to apply. Some studies have shown that N-phenyl α-amino acids with a para-nitro substitution exhibit significant resistance against microbes, with MIC values as low as 4 μg/mL against certain strains.[7]

Table 1: Representative Antimicrobial Activity of Nitro-Containing Compounds

| Compound | Microorganism | MIC (μg/mL) | Reference |

| N-phenyl α-amino acid with p-NO₂ | Bacillus subtilis | 4 | [7] |

| N-phenyl α-amino acid with p-NO₂ | Escherichia coli | 4 | [7] |

| N-phenyl α-amino acid with p-NO₂ | Staphylococcus aureus | 4 | [7] |

| N-phenyl α-amino acid with p-NO₂ | Klebsiella pneumoniae | 4 | [7] |

| N,N'-(4-nitro-1,2-phenylene)bis(2,2,2-trifluoroacetamide) | Pseudomonas aeruginosa | 12.5 | [8] |

| N,N'-(4-nitro-1,2-phenylene)bis(2,2,2-trifluoroacetamide) | MRSA | 12.5 | [8] |

| N,N'-(4-nitro-1,2-phenylene)bis(2,2,2-trifluoroacetamide) | Escherichia coli | 12.5 | [8] |

Note: The compounds listed are derivatives containing a nitro-phenyl moiety, but not exclusively phenylalanine derivatives, illustrating the general antimicrobial potential of this chemical feature.

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

-

96-well microtiter plates

-

Test compound stock solution

-

Bacterial or fungal culture

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

0.5 McFarland standard

-

Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)

-

Sterile diluent (e.g., DMSO, water)

-

Incubator

-

Micropipettes and sterile tips

Procedure:

-

Inoculum Preparation: From a fresh culture, suspend several colonies in sterile broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in the microtiter plate wells containing sterile broth.

-

Inoculation: Add the prepared microbial inoculum to each well.

-

Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and no compound), and a sterility control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours for bacteria, or at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anticancer Activity

Nitro-containing phenylalanine derivatives have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the induction of apoptosis, or programmed cell death, in cancer cells.

One studied mechanism involves the generation of reactive oxygen species (ROS) within the tumor cells, which in turn triggers the intrinsic mitochondrial apoptosis pathway.[9] This pathway is characterized by the release of cytochrome c from the mitochondria, which then activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to the execution of apoptosis.[9][10] Phenylalanine itself has been shown to induce mitochondria-mediated apoptosis in neuronal cells through the RhoA/Rho-associated kinase (ROCK) pathway, suggesting that its derivatives may also interact with cellular signaling cascades.[3] Furthermore, some phenylalanine derivatives have been designed to act as inhibitors of key signaling proteins in cancer, such as AKT.[11]

Table 2: Cytotoxicity of Representative Nitro-Containing Compounds Against Cancer Cell Lines

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Methyl 3-(4-nitrophenyl) propiolate (NPP) | MDA-MB-468 (Breast) | ~2 | [9] |

| N-(2-hydroxy-5-nitrophenyl (4′-methylphenyl) methyl) indoline (HNPMI) | MCF-7 (Breast) | 64.10 | [12] |

| N-(2-hydroxy-5-nitrophenyl (4′-methylphenyl) methyl) indoline (HNPMI) | SkBr3 (Breast) | 119.99 | [12] |

| m-nitrobenzoyl-p-fluoro-DL-phenylalanine | Lactobacillus casei (as antitumor prescreen) | Potent inhibition | [4] |

| p-nitrobenzoyl-p-fluoro-DL-phenylalanine | Lactobacillus casei (as antitumor prescreen) | Potent inhibition | [4] |

Note: This table includes data for various nitro-phenyl derivatives to illustrate the cytotoxic potential. Specific IC₅₀ values for a wide range of simple nitro-phenylalanine isomers are not extensively documented in publicly available literature.

Caption: A simplified diagram of the intrinsic apoptosis pathway induced by nitro-phenylalanine derivatives.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (nitro-phenylalanine derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Enzymatic Inhibition

The unique electronic and structural properties of nitro-phenylalanine derivatives make them potential candidates for enzyme inhibitors. For example, nitrophenylpiperazine derivatives have been investigated as tyrosinase inhibitors, with some showing mixed inhibition kinetics.[8] While specific Ki values for nitro-phenylalanine derivatives are not widely reported, their structural similarity to the natural substrate makes them logical candidates for competitive or mixed-type inhibitors of various enzymes.

Structure-Activity Relationships (SAR)

The biological activity of nitro-phenylalanine derivatives is highly dependent on their chemical structure, particularly the position of the nitro group.

-

Position of the Nitro Group: Studies on substituted N-benzoyl derivatives of fluorophenylalanine have shown that the meta- and para-nitrobenzoyl derivatives are particularly potent inhibitors in a microbial antitumor prescreen, while the ortho-nitrobenzoyl derivative showed less activity.[4] This suggests that the position of the electron-withdrawing nitro group significantly influences the molecule's interaction with its biological target.

-

Other Substituents: The presence of other functional groups on the phenyl ring or the amino acid backbone can further modulate the biological activity. For instance, in a series of amino/nitro-substituted 3-arylcoumarins, the antibacterial activity was found to be dependent on the substitution pattern of the entire scaffold.[13][14]

Future Perspectives

Nitro-containing phenylalanine derivatives represent a promising class of compounds with a broad spectrum of biological activities. Further research is warranted in several key areas:

-

Systematic SAR Studies: A systematic synthesis and biological evaluation of ortho-, meta-, and para-nitrophenylalanine derivatives and their analogues are needed to establish clear structure-activity relationships for antimicrobial and anticancer activities.

-

Mechanism of Action Studies: Detailed investigations into the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and development as therapeutic agents.

-

Enzyme Inhibition Profiling: Screening of nitro-phenylalanine derivatives against a panel of relevant enzymes could uncover novel inhibitors with therapeutic potential.

-

In Vivo Studies: Promising candidates identified from in vitro studies should be advanced to in vivo models to evaluate their efficacy and safety profiles.

The versatility of the nitro-phenylalanine scaffold, combined with its potent biological activities, makes it a compelling area of focus for future drug discovery and development efforts.

References

Sources

- 1. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phenylalanine activates the mitochondria-mediated apoptosis through the RhoA/Rho-associated kinase pathway in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. De novo biosynthesis of para-nitro-L-phenylalanine in Escherichia coli | bioRxiv [biorxiv.org]

- 5. prepchem.com [prepchem.com]

- 6. Role of Oxygen and Nitrogen Radicals in the Mechanism of Anticancer Drug Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitors of Bacterial Cell Wall Synthesis | Basicmedical Key [basicmedicalkey.com]

- 8. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN101417959A - Synthesis method of L-p-nitrophenylalanine - Google Patents [patents.google.com]

- 10. The Mitochondrial Pathway of Apoptosis: Part I: MOMP and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phenylalanine-Based Inactivator of AKT Kinase: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Navigating the Critical Path of Pre-formulation: A Methodological Guide to Characterizing the Solubility and Stability of Novel Amino Acid Derivatives such as 4-Nitro-D-phe-oet hcl

Introduction: The Cornerstone of Drug Development

In the landscape of pharmaceutical development, the journey from a promising molecule to a viable drug product is paved with rigorous scientific investigation. Among the most critical early-stage evaluations are the characterization of a compound's solubility and stability. These intrinsic properties are the bedrock upon which formulation strategies are built, influencing bioavailability, shelf-life, and ultimately, therapeutic efficacy. This guide provides a comprehensive methodological framework for researchers, scientists, and drug development professionals to systematically determine the solubility and stability of novel amino acid derivatives, using the example of a hypothetical compound, 4-Nitro-D-phenylalanine ethyl ester hydrochloride (4-Nitro-D-phe-oet hcl). While specific data for this molecule is not publicly available, the principles and protocols outlined herein offer a robust roadmap for its characterization.

The successful development of any active pharmaceutical ingredient (API) is contingent on a thorough understanding of its physicochemical properties. Poor solubility can lead to low and variable oral bioavailability, while instability can result in loss of potency and the formation of potentially toxic degradants. Therefore, a proactive and systematic approach to assessing these parameters is not just recommended; it is a fundamental necessity.

Part 1: A Systematic Approach to Solubility Assessment

The solubility of an API in various solvents is a critical determinant of its dissolution rate and subsequent absorption. A comprehensive solubility profile is essential for selecting appropriate formulation strategies, such as salt formation, particle size reduction, or the use of solubilizing excipients.

Experimental Design: Selecting the Right Solvents

The choice of solvents for solubility screening should be strategic, encompassing a range of polarities and pH values to mimic physiological conditions and potential formulation vehicles. A recommended starting panel of solvents is presented in Table 1.

Table 1: Recommended Solvents for Initial Solubility Screening

| Solvent System | Rationale |

| Deionized Water | Baseline aqueous solubility. |

| pH 1.2 HCl Buffer | Simulates gastric fluid. |

| pH 4.5 Acetate Buffer | Represents the upper small intestine environment. |

| pH 6.8 Phosphate Buffer | Simulates the lower small intestine environment. |

| pH 7.4 Phosphate Buffered Saline (PBS) | Represents physiological pH. |

| Ethanol | A common co-solvent in liquid formulations. |

| Propylene Glycol | A frequently used solubilizing agent and vehicle. |

| Polyethylene Glycol 400 (PEG 400) | A non-volatile, water-miscible solvent used in oral and parenteral formulations. |

Protocol for Equilibrium Solubility Determination

The most common method for determining equilibrium solubility is the shake-flask method. This technique involves agitating an excess of the compound in the solvent of interest until equilibrium is reached.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of 4-Nitro-D-phe-oet hcl to a known volume of each selected solvent in a sealed vial. The excess solid should be visually apparent.

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Alternatively, centrifuge the samples to facilitate separation.

-

Sampling and Dilution: Carefully withdraw a clear aliquot of the supernatant and dilute it with a suitable mobile phase for analysis.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted aliquot using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Workflow for Equilibrium Solubility Determination.

Part 2: Unveiling the Stability Profile

Stability testing is crucial for identifying potential degradation pathways, determining the shelf-life of the drug substance and product, and ensuring patient safety. A forced degradation study is an essential first step to understand the intrinsic stability of the molecule.

Forced Degradation (Stress Testing)

Forced degradation studies involve exposing the compound to harsh conditions to accelerate its decomposition. This helps in identifying potential degradants and developing a stability-indicating analytical method.

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Typical Conditions | Rationale |

| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours | Simulates acidic environments and acid-labile sites. |

| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours | Identifies base-labile functional groups. |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Assesses susceptibility to oxidative degradation. |

| Thermal Stress | Solid drug substance at 80 °C for 48 hours | Evaluates the impact of heat on stability. |

| Photostability | Expose solid drug and solution to light (ICH Q1B guidelines) | Determines light sensitivity. |

Protocol for a Forced Degradation Study

-

Sample Preparation: Prepare solutions of 4-Nitro-D-phe-oet hcl in an appropriate solvent (e.g., water or a water/acetonitrile mixture) at a known concentration. For thermal stress, use the solid API.

-

Stress Application: Expose the samples to the conditions outlined in Table 2. Include a control sample stored under normal conditions.

-

Time-Point Sampling: At specified time intervals, withdraw aliquots of the stressed samples.

-

Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all significant degradation products.

-

Peak Purity and Mass Balance: Assess the purity of the parent peak and calculate the mass balance to ensure that all degradation products are accounted for.

Caption: Workflow for a Forced Degradation Study.

Part 3: The Analytical Workhorse - Stability-Indicating HPLC Method

A robust, stability-indicating analytical method is the cornerstone of any reliable solubility or stability study. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

Key Attributes of a Stability-Indicating Method:

-

Specificity: The method must be able to unequivocally assess the analyte in the presence of its potential degradation products, impurities, and excipients.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

The development and validation of such a method should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Conclusion: A Data-Driven Path to Formulation Success

The systematic characterization of solubility and stability is an indispensable phase in the pre-formulation of any new chemical entity. By employing the methodologies outlined in this guide, researchers can build a comprehensive physicochemical profile of novel amino acid derivatives like 4-Nitro-D-phe-oet hcl. This foundational knowledge is paramount for making informed decisions in the subsequent stages of drug development, from formulation design to the establishment of appropriate storage conditions and shelf-life. A thorough understanding of these core properties will ultimately de-risk the development process and pave the way for a safe and effective pharmaceutical product.

References

-

International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

-

International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. [Link]

-

U.S. Food and Drug Administration. (2013). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

-

Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. [Link]

-

Qiu, Y., Chen, Y., & Zhang, G. Z. (Eds.). (2016). Developing Solid Oral Dosage Forms: Pharmaceutical Theory and Practice. Academic Press. [Link]

An In-Depth Technical Guide to the Spectroscopic Characterization of H-4-Nitro-D-phe-Oet HCl

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of drug development and peptide synthesis, the precise characterization of chemical intermediates is not merely a procedural step but the foundation of reproducible and reliable research. H-4-Nitro-D-phe-Oet HCl (4-Nitro-D-phenylalanine ethyl ester hydrochloride, CAS No: 58816-66-3) is a critical chiral building block, frequently utilized in the synthesis of modified peptides and various pharmaceuticals.[1][2] Its unique structure, featuring a nitro group, enhances its utility in further chemical modifications.

This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to verify the structure and purity of this compound. As a Senior Application Scientist, my objective is to move beyond a simple recitation of data, instead offering insights into the causality behind experimental choices and the logic of spectral interpretation, ensuring a self-validating system of analysis for researchers in the field.

Molecular Structure and Physicochemical Properties

A complete characterization begins with the fundamental identity of the molecule. The structure combines a D-phenylalanine core with an ethyl ester protecting the carboxylic acid and a nitro group at the para-position of the phenyl ring. The amine group is presented as a hydrochloride salt, enhancing its stability and solubility in polar solvents.

-

Chemical Name: 4-Nitro-D-phenylalanine ethyl ester hydrochloride[2]

Caption: Molecular Structure of H-4-Nitro-D-phe-Oet HCl.

The Spectroscopic Verification Workflow

A robust analytical workflow ensures that all structural features of the molecule are independently verified. Each spectroscopic technique provides a unique piece of the puzzle, and together they form a self-validating confirmation of the compound's identity and purity.

Caption: A typical workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve ~5-10 mg of H-4-Nitro-D-phe-Oet HCl in ~0.7 mL of a deuterated solvent such as Methanol-d₄ (CD₃OD) or DMSO-d₆.

-

Rationale for Solvent Choice: CD₃OD is an excellent choice as it readily dissolves the hydrochloride salt. Its deuterium atom (D) will exchange with the acidic amine protons (NH₃⁺), causing their signal to disappear. This exchange is a useful diagnostic tool. If observation of the amine protons is desired, DMSO-d₆ would be a superior choice.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field provides better signal dispersion, which is critical for resolving complex splitting patterns.

-

Data Acquisition: Record the spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio. Reference the spectrum to the residual solvent peak (CD₃OD at δ 3.31 ppm).

¹H NMR Data Interpretation

The ¹H NMR spectrum provides a direct map of the proton environments in the molecule. The spectrum of the D-isomer is identical to that of the L-isomer.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale for Assignment |

| ~8.21 | Doublet (d) | 2H | Aromatic (Ha) | These protons are ortho to the strongly electron-withdrawing nitro group, which deshields them significantly, shifting them far downfield. |

| ~7.54 | Doublet (d) | 2H | Aromatic (Hb) | These protons are meta to the nitro group and ortho to the alkyl substituent. They are less deshielded than Ha and couple with them. |

| ~4.39 | Triplet (t) | 1H | α-proton (Hα) | This proton is adjacent to the chiral center, the amine, and the carbonyl group. It is coupled to the two diastereotopic β-protons. |

| ~4.22 | Quartet (q) | 2H | Methylene (-O-CH₂ -CH₃) | These protons are adjacent to the ester oxygen and the methyl group, resulting in a quartet splitting pattern due to coupling with the three methyl protons. |

| ~3.40-3.24 | Multiplet (m) | 2H | β-protons (-CH₂ -Ar) | These two protons are diastereotopic due to the adjacent chiral center (Cα) and thus have slightly different chemical environments and complex coupling. |

| ~1.22 | Triplet (t) | 3H | Methyl (-O-CH₂-CH₃ ) | These protons are part of the ethyl ester group and are coupled to the adjacent methylene group, resulting in a triplet. |

Data adapted from ChemicalBook for the corresponding L-isomer.[4]

¹³C NMR Spectroscopy (Predicted)

| Predicted Shift (δ) ppm | Carbon Assignment | Rationale |

| ~170-172 | Ester Carbonyl (C =O) | The carbonyl carbon of an ester typically appears in this downfield region.[5] |

| ~148 | Aromatic (C-NO₂) | The carbon directly attached to the nitro group is significantly deshielded. |

| ~143 | Aromatic (C-Cβ) | The ipso-carbon attached to the alkyl side chain. |

| ~131 | Aromatic (CH, Hb) | Aromatic CH carbons meta to the nitro group. |

| ~124 | Aromatic (CH, Ha) | Aromatic CH carbons ortho to the nitro group. |

| ~63 | Methylene (-O-C H₂-CH₃) | The carbon attached to the ester oxygen is deshielded. |

| ~55 | α-Carbon (C α) | The chiral carbon attached to the nitrogen and carbonyl group. |

| ~37 | β-Carbon (C β) | The benzylic carbon. |

| ~14 | Methyl (-O-CH₂-C H₃) | The terminal methyl carbon of the ethyl group appears in the typical upfield aliphatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: FTIR

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample (~1-2 mg) with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid directly on the crystal.

-

Rationale: The KBr pellet method is a classic technique that provides high-quality spectra. ATR is a more modern, faster alternative that requires minimal sample preparation.

-

Data Acquisition: Collect a background spectrum of the empty sample compartment or clean ATR crystal. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

IR Data Interpretation (Predicted)

The following table summarizes the expected characteristic absorption bands for H-4-Nitro-D-phe-Oet HCl based on its functional groups.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3100-2800 | N-H Stretch | Ammonium Salt (R-NH₃⁺) | The stretching vibrations of the N-H bonds in the ammonium hydrochloride salt typically appear as a broad, strong band in this region. |

| ~1750-1735 | C=O Stretch | Saturated Ester | This is a very strong and sharp absorption characteristic of the ester carbonyl group.[6][7] |

| ~1605, ~1500-1400 | C=C Stretch | Aromatic Ring | These absorptions, often of medium intensity, are due to the carbon-carbon stretching within the phenyl ring. |

| ~1550 & ~1350 | N-O Asymmetric & Symmetric Stretch | **Nitro Group (Ar-NO₂) ** | These are two of the most diagnostic peaks for this molecule. They are typically very strong and confirm the presence of the nitro group.[6][8] |

| ~1250-1000 | C-O Stretch | Ester | The C-O single bond stretch of the ester group usually appears as a strong band in the fingerprint region.[6] |

| ~900-675 | C-H "oop" Bend | para-disubstituted Aromatic | A strong band in this region often indicates 1,4-disubstitution on a benzene ring. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Rationale for Technique: Electrospray Ionization (ESI) is the ideal method for polar, non-volatile molecules like amino acid salts.[9] It is a "soft" ionization technique that imparts minimal energy to the molecule, typically allowing for the observation of the intact protonated molecule.

-

Data Acquisition: Infuse the sample solution directly into the ESI source of the mass spectrometer. Acquire the spectrum in positive ion mode. The instrument will detect positively charged ions.

MS Data Interpretation (Predicted)

-

Molecular Ion: The analysis is performed on the free base (C₁₁H₁₄N₂O₄, MW = 238.24 g/mol ) after the loss of HCl in the gas phase.[10] The primary ion observed will be the protonated molecular ion, [M+H]⁺, at m/z ≈ 239.1 .

-

Fragmentation Pattern: If sufficient energy is applied (e.g., in tandem MS/MS), the molecular ion will fragment in predictable ways. The ester and benzylic positions are the most likely sites for fragmentation.

Caption: Proposed ESI-MS fragmentation pathway.

-

Path A (Loss of Ethanol): A common fragmentation for amino acid esters involves the neutral loss of ethanol (46 Da), leading to a fragment at m/z 193 .

-

Path B (Loss of Ethyl Formate): Cleavage of the bond between the α and β carbons can lead to the loss of the entire amino-ester portion as ethyl formate (74 Da), resulting in a fragment at m/z 165 . This fragment corresponds to the protonated 4-nitrotoluene.

-

Path C (Benzylic Cleavage): A subsequent or alternative fragmentation is the cleavage of the Cα-Cβ bond to form the stable 4-nitrobenzyl cation at m/z 136 . This is a very common fragmentation pattern for phenylalanine derivatives.[11]

Conclusion

The structural verification of H-4-Nitro-D-phe-Oet HCl is achieved through a synergistic application of NMR, IR, and MS. ¹H NMR confirms the specific arrangement of protons and the stereochemical integrity of the backbone. Predicted ¹³C NMR complements this by mapping the carbon skeleton. IR spectroscopy provides unequivocal evidence of the key functional groups, especially the characteristic ester carbonyl and nitro stretches. Finally, ESI-MS confirms the correct molecular weight and provides insight into the molecule's stability and likely fragmentation pathways. Together, these techniques provide a robust and self-validating analytical package, ensuring the quality and identity of this important synthetic building block for researchers and drug development professionals.

References

-

PubMed. (2001). Analysis of amino acids as formamidene butyl esters by electrospray ionization tandem mass spectrometry. Available at: [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Available at: [Link]

-

Scribd. (n.d.). IR Absorption Characteristics Table. Available at: [Link]

-

ACS Publications. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film | Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

PubMed. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Available at: [Link]

-

University of Colorado Boulder. (n.d.). IR Chart. Available at: [Link]

-

LCGC International. (n.d.). Direct Analysis of Amino Acids by HILIC–ESI-MS. Available at: [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Available at: [Link]

-

PubChem. (n.d.). Phenylalanine, ethyl ester, TMS. Available at: [Link]

-

The Journal of Organic Chemistry. (1976). Volume 41, No. 13. Available at: [Link]

-